1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione
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Overview
Description
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of an amine with a dicarboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with similar structural features.
Pyrrolidine-2-one: A related compound with a different substitution pattern.
Prolinol: A pyrrolidine derivative with hydroxyl functional groups.
Uniqueness
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stereochemistry and functional groups contribute to its unique interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
663198-67-2 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO2/c1-9(10-5-3-2-4-6-10)13-8-11(14)7-12(13)15/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |
InChI Key |
MTZQVKQSLFWGKN-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(=O)CC2=O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)CC2=O |
Origin of Product |
United States |
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